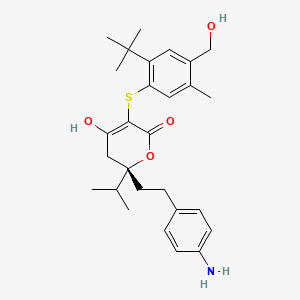

2H-Pyran-2-one, 6-(2-(4-aminophenyl)ethyl)-3-((2-(1,1-dimethylethyl)-4-(hydroxymethyl)-5-methylphenyl)thio)-5,6-dihydro-4-hydroxy-6-(1-methylethyl)-, (6S)-

Cat. No. B606665

Key on ui cas rn:

207736-05-8

M. Wt: 483.66

InChI Key: ZUBPKHVCBGWWGO-NDEPHWFRSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06380400B1

Procedure details

(S)-N-(4-{2-[5-(2-tert-Butyl-4-hydroxymethyl-5-methylphenylsulfanyl)-4-hydroxy-2-isopropyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]ethyl}phenyl)acetamide (27b) (8.90 Kg, 16.4 mol correcting for HPLC purity of 96.8%), water (43 L) and cold ethyl alcohol (76 L) were added to a reactor under an inert atmosphere. Sodium hydroxide, 50% aqueous solution (31 Kg) and water (27 L) were added and the vessel sealed. The mixture was stirred and heated to 108° C. Stirring was continued at 108-112° C. for 2.5 hours. The mixture was cooled to 65° C. and the pH adjusted to 6.9 by addition of 23.7 Kg glacial acetic acid over 40 minutes while maintaining the batch temperature between 65 and 69° C. The solution was transferred to a second reactor containing 3 Kg ADP carbon. The first reactor was rinsed with ethyl alcohol (5 L) and the rinse transferred to the second reactor. The resulting mixture was stirred at 65-67° C. for 15 minutes and then filtered with the aid of Supercel Hyflo (5 Kg) into a still. The second reactor and the filter were rinsed with a solution of water (5 L) in ethyl alcohol (25 L) and the rinse combined with the product solution in the still which was then concentrated under vacuum at 40-46° C. to remove 18-20 L solvent. Seed crystals were added to the remaining solution in the still and the mixture stirred and cooled to 0° C. and filtered. The product was washed with water (40 L) and vacuum dried overnight at 61° C. to give (S)-6-[2-(4-aminophenyl)-ethyl]-3-(2-tert-butyl-4-hydroxymethyl-5-methylphenylsulfanyl)-4-hydroxy-6-isopropyl-5,6-dihydropyran-2-one (27) (7.00 Kg, 13.4 mol, 82% yield correcting for HPLC purity, ethanol and water content): mp: 140° C. (dec); Assay (HPLC): 99.2 area%; Chiral assay (HPLC): 99.7 area % (S) isomer; Ethanol (GC): 6.7 w/w %; Water (KF): 0.32 w/w %. This material is suitable for use in the preparation of pharmaceutically acceptable salts.

Quantity

8.9 kg

Type

reactant

Reaction Step One

[Compound]

Name

aqueous solution

Quantity

31 kg

Type

reactant

Reaction Step Two

Name

ADP carbon

Quantity

3 kg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[C:1]([C:5]1[CH:10]=[C:9]([CH2:11][OH:12])[C:8]([CH3:13])=[CH:7][C:6]=1[S:14][C:15]1[C:20](=[O:21])[O:19][C@:18]([CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30]([NH:33]C(=O)C)=[CH:29][CH:28]=2)([CH:22]([CH3:24])[CH3:23])[CH2:17][C:16]=1[OH:37])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].P(OC[C@H]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(O)(O)=O)(=O)O.[C]>C(O)(=O)C.O.C(O)C>[NH2:33][C:30]1[CH:31]=[CH:32][C:27]([CH2:26][CH2:25][C@:18]2([CH:22]([CH3:24])[CH3:23])[O:19][C:20](=[O:21])[C:15]([S:14][C:6]3[CH:7]=[C:8]([CH3:13])[C:9]([CH2:11][OH:12])=[CH:10][C:5]=3[C:1]([CH3:2])([CH3:3])[CH3:4])=[C:16]([OH:37])[CH2:17]2)=[CH:28][CH:29]=1 |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.9 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)C1=C(C=C(C(=C1)CO)C)SC1=C(C[C@](OC1=O)(C(C)C)CCC1=CC=C(C=C1)NC(C)=O)O

|

|

Name

|

|

|

Quantity

|

76 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

43 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

31 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

27 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

ADP carbon

|

|

Quantity

|

3 kg

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(=O)(OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O.[C]

|

Step Four

|

Name

|

|

|

Quantity

|

23.7 kg

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

108 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vessel sealed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 65° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the batch temperature between 65 and 69° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was transferred to a second reactor

|

WASH

|

Type

|

WASH

|

|

Details

|

The first reactor was rinsed with ethyl alcohol (5 L)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting mixture was stirred at 65-67° C. for 15 minutes

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered with the aid of Supercel Hyflo (5 Kg) into a still

|

WASH

|

Type

|

WASH

|

|

Details

|

The second reactor and the filter were rinsed with a solution of water (5 L) in ethyl alcohol (25 L)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was then concentrated under vacuum at 40-46° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove 18-20 L solvent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Seed crystals were added to the remaining solution in the still and the mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The product was washed with water (40 L) and vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight at 61° C.

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(C=C1)CC[C@]1(CC(=C(C(O1)=O)SC1=C(C=C(C(=C1)C)CO)C(C)(C)C)O)C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 13.4 mol | |

| AMOUNT: MASS | 7 kg | |

| YIELD: PERCENTYIELD | 82% | |

| YIELD: CALCULATEDPERCENTYIELD | 81.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |